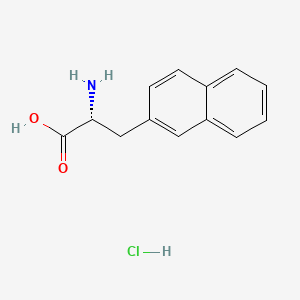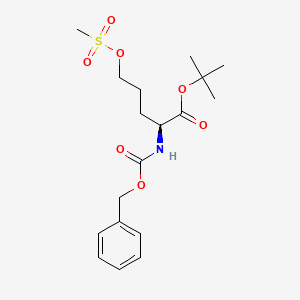
(R)-2-Amino-3-(naphthalen-2-yl)propanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-2-Amino-3-(naphthalen-2-yl)propanoic acid hydrochloride, also known as R-NAP, is an organic compound that has been used in scientific research for decades. R-NAP is a chiral molecule with a unique structure that can be used for various purposes, including drug discovery, enzyme inhibition, and protein-protein interactions. It has been found to have a variety of biochemical and physiological effects and can be used in laboratory experiments with great success.
Applications De Recherche Scientifique
Fluorescent Derivatisation
The compound has been evaluated for its applicability as a fluorescent derivatizing reagent. When coupled to the amino group of various amino acids, it yields derivatives that exhibit strong fluorescence, making it suitable for biological assays. The derivatives demonstrate strong fluorescence in ethanol and water at physiological pH, with good quantum yields and emission wavelengths between 644 and 657 nm, which is preferable in biological assays (Frade et al., 2007).
Asymmetric Synthesis
The compound plays a crucial role in the efficient synthesis of key intermediates for pharmaceutical compounds, such as cinacalcet hydrochloride. The practical resolution of related compounds to optically pure enantiomers highlights its significance in the production of therapeutically relevant substances (Mathad et al., 2011).
Catalysis and Material Science
In material science, the compound contributes to the synthesis of new classes of aromatic polyamines containing donor and acceptor moieties. These polymers, which can emit blue light, are organosoluble and have high glass-transition temperatures, making them potentially useful in optoelectronic applications (Liou et al., 2006).
Molecular Modelling and Anticonvulsant Activity
The compound's derivatives have been synthesized and evaluated for their anticonvulsant activities, showcasing its utility in developing new therapeutic agents. Molecular modelling studies further suggest that these derivatives can modulate CNS activity, pointing towards potential applications in neuroscience (Ghareb et al., 2017).
Mécanisme D'action
Target of Action
It is known that this compound is an alanine derivative . Alanine derivatives have been commercially used as ergogenic supplements, influencing the secretion of anabolic hormones and preventing exercise-induced muscle damage .
Mode of Action
It is suggested that as an alanine derivative, it may interact with its targets to influence the secretion of anabolic hormones and supply fuel during exercise .
Biochemical Pathways
Given its potential role as an ergogenic supplement, it may be involved in pathways related to energy metabolism and muscle recovery .
Result of Action
As an alanine derivative used as an ergogenic supplement, it may contribute to improved physical performance and recovery .
Propriétés
IUPAC Name |
(2R)-2-amino-3-naphthalen-2-ylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2.ClH/c14-12(13(15)16)8-9-5-6-10-3-1-2-4-11(10)7-9;/h1-7,12H,8,14H2,(H,15,16);1H/t12-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEYSNIVQNSZGX-UTONKHPSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C[C@H](C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine](/img/structure/B600029.png)


![2-Aminothiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B600035.png)
![1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B600037.png)





![3-Ethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B600046.png)

